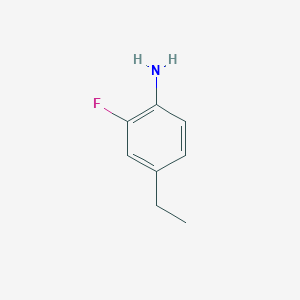

4-Ethyl-2-fluoroaniline

説明

4-Ethyl-2-fluoroaniline is an organic compound with the molecular formula C8H10FN It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by an ethyl group at the fourth position and a fluorine atom at the second position

準備方法

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-fluoroaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4-ethyl-2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the direct fluorination of 4-ethyl aniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method allows for the selective introduction of the fluorine atom at the desired position .

化学反応の分析

Types of Reactions: 4-Ethyl-2-fluoroaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form 4-ethyl-2-fluorobenzylamine.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) are used under controlled conditions.

Major Products Formed:

Oxidation: 4-Ethyl-2-fluoronitrobenzene.

Reduction: 4-Ethyl-2-fluorobenzylamine.

Substitution: Various substituted anilines depending on the reagents used.

科学的研究の応用

4-Ethyl-2-fluoroaniline is an aromatic amine with a fluorine atom at the 2-position and an ethyl group at the 4-position on the aniline ring, which influences its reactivity and biological interactions. It has the chemical formula C8H10FN and a molecular weight of 153.17 g/mol. This compound is a valuable intermediate in synthesizing pharmaceuticals and agrochemicals due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions this compound can be synthesized through several methods. One common approach involves the nucleophilic substitution of 4-ethyl-2-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under mild conditions.

Industrial Production Methods In an industrial setting, the production of this compound may involve the direct fluorination of 4-ethyl aniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This method allows for the selective introduction of the fluorine atom at the desired position.

Chemical Reactions Analysis

Types of Reactions this compound undergoes various chemical reactions:

- Oxidation It can be oxidized to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Major products formed include 4-Ethyl-2-fluoronitrobenzene.

- Reduction The compound can be reduced to form 4-ethyl-2-fluorobenzylamine. Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C can be used. The major product formed is 4-Ethyl-2-fluorobenzylamine.

- Substitution It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents. Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) are used under controlled conditions. Various substituted anilines are produced depending on the reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that compounds similar to this compound exhibit significant antimicrobial properties, inhibiting the growth of various bacterial strains, including Escherichia coli. Preliminary investigations suggest that this compound may possess anticancer activity, inducing apoptosis in cancer cells through pathways associated with oxidative stress and mitochondrial dysfunction.

- Medicine It serves as a building block for developing new drugs and therapeutic agents.

- Industry It is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 4-ethyl-2-fluoroaniline involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

4-Fluoroaniline: Similar structure but lacks the ethyl group.

2-Fluoroaniline: Fluorine atom at the second position but no ethyl group.

4-Ethylaniline: Contains an ethyl group but no fluorine atom.

Uniqueness: 4-Ethyl-2-fluoroaniline is unique due to the combined presence of both the ethyl and fluorine substituents, which confer distinct chemical and physical properties.

生物活性

4-Ethyl-2-fluoroaniline is an aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound belongs to the class of fluoroanilines, which are known for their diverse biological activities. Here, we delve into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

This compound has the chemical formula CHFN and a molecular weight of 153.17 g/mol. The presence of a fluorine atom at the 2-position and an ethyl group at the 4-position on the aniline ring influences its reactivity and biological interactions. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated precursors.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets.

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that fluoroanilines can inhibit the growth of various bacterial strains, including Escherichia coli, by disrupting cellular processes such as protein synthesis and cell wall integrity .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. Its mechanism may involve inducing apoptosis in cancer cells through pathways associated with oxidative stress and mitochondrial dysfunction.

- Pharmacokinetics : The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and permeability across biological membranes, including the blood-brain barrier (BBB). This characteristic is essential for its potential use in therapeutic applications targeting central nervous system disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Pharmacokinetics | High absorption; BBB permeant |

Case Studies

- Antimicrobial Efficacy : A study evaluated the Minimum Inhibitory Concentration (MIC) of various fluoroanilines, including derivatives of this compound, against E. coli. Results indicated that structural modifications significantly influenced antibacterial potency, with certain derivatives exhibiting enhanced activity compared to their non-fluorinated counterparts .

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of specific cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis, suggesting its potential as a lead compound for anticancer drug development.

Research Applications

The compound's unique properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its potential applications include:

特性

IUPAC Name |

4-ethyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORZDGJEVGIUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611104 | |

| Record name | 4-Ethyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821791-69-9 | |

| Record name | 4-Ethyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。